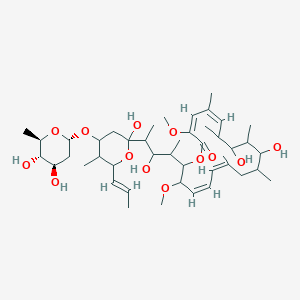
Luridoside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Luridoside A is a natural compound that has been isolated from the marine sponge, Phorbas sp. This compound has gained significant attention from the scientific community due to its potential use in the development of new drugs. Luridoside A has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Mecanismo De Acción
The mechanism of action of Luridoside A is not fully understood. However, several studies have suggested that Luridoside A exerts its biological activities by modulating various signaling pathways in the body. Luridoside A has been found to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of the immune response and inflammation. Furthermore, Luridoside A has been found to modulate the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Luridoside A has been found to exhibit a range of biochemical and physiological effects. The compound has been found to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response. Furthermore, Luridoside A has been found to modulate the activity of various signaling pathways in the body, including the NF-κB pathway. Luridoside A has also been found to modulate the immune system and improve the body's defense mechanisms against infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Luridoside A has several advantages and limitations for lab experiments. The compound is readily available and can be synthesized using advanced techniques. Furthermore, Luridoside A has been found to exhibit a range of biological activities, making it an attractive candidate for drug development. However, the compound has several limitations, including its structural complexity, which makes it challenging to synthesize. Furthermore, the compound has limited solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
Luridoside A has significant potential for the development of new drugs. Several future directions can be explored to further understand the biological activities of Luridoside A. One potential direction is to study the compound's effect on various cancer cell lines and explore its potential use in cancer treatment. Furthermore, the compound's effect on the immune system can be further explored to develop new treatments for autoimmune diseases. Finally, the structural complexity of Luridoside A can be further studied to develop more efficient synthesis methods.
Conclusion:
In conclusion, Luridoside A is a natural compound that has significant potential for the development of new drugs. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. The synthesis of Luridoside A is a challenging task due to its structural complexity. However, several methods have been developed for the synthesis of Luridoside A, including the use of chiral pool synthesis, asymmetric synthesis, and total synthesis. Luridoside A has several advantages and limitations for lab experiments, and several future directions can be explored to further understand the compound's biological activities.
Métodos De Síntesis
Luridoside A is a complex natural product that has a unique chemical structure. The synthesis of Luridoside A is a challenging task due to its structural complexity. Several methods have been developed for the synthesis of Luridoside A, including the use of chiral pool synthesis, asymmetric synthesis, and total synthesis. However, the most efficient method for the synthesis of Luridoside A is the total synthesis approach, which involves the use of complex chemical reactions and advanced techniques.
Aplicaciones Científicas De Investigación
Luridoside A has been extensively studied for its potential use in the development of new drugs. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. Luridoside A has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Furthermore, Luridoside A has been found to modulate the immune system and improve the body's defense mechanisms against infections.
Propiedades
Número CAS |
151078-92-1 |
|---|---|
Nombre del producto |
Luridoside A |
Fórmula molecular |
C32H55NaO12S |
Peso molecular |
686.8 g/mol |
Nombre IUPAC |
sodium;[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3S,6R)-2-methyl-6-[(3S,5R,6S,10S,13R,17R)-3,6,8,15-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxyoxan-3-yl] sulfate |
InChI |
InChI=1S/C32H56O12S.Na/c1-16(2)23(43-29-27(37)26(36)24(15-42-29)44-45(39,40)41)7-6-17(3)19-13-21(34)28-31(19,5)11-9-25-30(4)10-8-18(33)12-20(30)22(35)14-32(25,28)38;/h16-29,33-38H,6-15H2,1-5H3,(H,39,40,41);/q;+1/p-1/t17-,18+,19-,20+,21?,22+,23+,24-,25?,26+,27-,28?,29+,30+,31-,32?;/m1./s1 |
Clave InChI |
LLUJEWFHJAUJJY-UCXVGPSVSA-M |
SMILES isomérico |
C[C@H](CC[C@@H](C(C)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)OS(=O)(=O)[O-])O)O)[C@H]2C[C@@H](C3[C@@]2(CCC4C3(C[C@@H]([C@H]5[C@@]4(CC[C@@H](C5)O)C)O)O)C)O.[Na+] |
SMILES |
CC(C)C(CCC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4)O)C)O)O)C)O)OC5C(C(C(CO5)OS(=O)(=O)[O-])O)O.[Na+] |
SMILES canónico |
CC(C)C(CCC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4)O)C)O)O)C)O)OC5C(C(C(CO5)OS(=O)(=O)[O-])O)O.[Na+] |
Sinónimos |
luridoside A luridoside-A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B233933.png)
![2-(4-isopropylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233948.png)

![2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233955.png)
![2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233956.png)
![2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233959.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233967.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233979.png)
![3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233980.png)
![3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233983.png)
![4-ethyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B233986.png)

![(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B233998.png)